molecular formula C13H20N2O3S B103167 2-(4-Tosylpiperazin-1-yl)ethanol CAS No. 16017-64-4

2-(4-Tosylpiperazin-1-yl)ethanol

Cat. No.: B103167
CAS No.: 16017-64-4
M. Wt: 284.38 g/mol
InChI Key: GJAGYOKCNZTDQN-UHFFFAOYSA-N
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Description

2-(4-Tosylpiperazin-1-yl)ethanol is an organic compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tosylpiperazin-1-yl)ethanol typically involves the tosylation of piperazine derivatives. One common method is the reaction of piperazine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine . The reaction proceeds as follows:

    Step 1: Piperazine is dissolved in an appropriate solvent, such as dichloromethane or chloroform.

    Step 2: Tosyl chloride is added to the solution, followed by the addition of the base.

    Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Step 4: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tosylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The tosyl group can be reduced to form the corresponding piperazine derivative.

    Substitution: The tosyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

2-(4-Tosylpiperazin-1-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its tosyl group makes it a versatile intermediate for various chemical transformations.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-Tosylpiperazin-1-yl)ethanol depends on its specific application. In medicinal chemistry, piperazine derivatives often act by binding to neurotransmitter receptors or enzymes, thereby modulating their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the tosyl group.

    1-(2-Hydroxyethyl)-4-phenylpiperazine: Contains a phenyl group instead of a tosyl group.

    1-(2-Hydroxyethyl)-4-methylpiperazine: Contains a methyl group instead of a tosyl group.

Uniqueness

2-(4-Tosylpiperazin-1-yl)ethanol is unique due to the presence of the tosyl group, which imparts distinct chemical properties. The tosyl group is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the tosyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAGYOKCNZTDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355308
Record name 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16017-64-4
Record name 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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